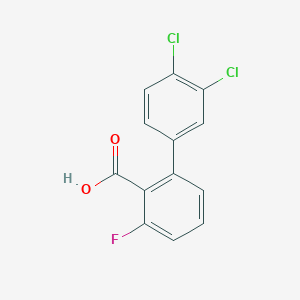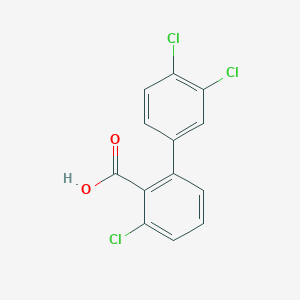
3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-4-fluorobenzoic acid, or 3,5-DCFB, is an organic compound that has a wide range of applications in scientific research. It is a substituted benzoic acid with a 3,5-dichlorophenyl and a 4-fluorophenyl group attached to the benzene ring. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane. 3,5-DCFB has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, it has been used in biochemical and physiological research to study the mechanism of action of various compounds.
作用機序
The mechanism of action of 3,5-DCFB is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. In addition, it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Furthermore, 3,5-DCFB is believed to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCFB have not been fully studied. However, it is believed to have anti-inflammatory and anti-cancer effects. In addition, it is believed to have antioxidant and anti-allergic properties. Furthermore, it is believed to have anti-fungal and anti-bacterial properties.
実験室実験の利点と制限
The use of 3,5-DCFB in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of 3,5-DCFB in laboratory experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. Furthermore, it is toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for research involving 3,5-DCFB. One potential direction is to further study its anti-inflammatory and anti-cancer effects. In addition, further research could be done to study its potential applications in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, research could be done to further study its mechanism of action and its potential biochemical and physiological effects. Finally, research could be done to study its potential uses as an inhibitor of enzymes involved in the biosynthesis of fatty acids, the metabolism of carbohydrates, proteins, and lipids, and the synthesis of nucleic acids.
合成法
3,5-DCFB can be synthesized by a number of different methods. One of the most common methods is the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aryl halide with an acyl chloride in the presence of an aluminum chloride catalyst. The resulting product is a substituted benzoic acid, such as 3,5-DCFB. Other methods of synthesis include the reaction of aryl halides with acyl anhydrides and the reaction of aryl halides with acetic anhydride.
科学的研究の応用
3,5-DCFB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in biochemical and physiological research to study the mechanism of action of various compounds. In addition, 3,5-DCFB has been used in the synthesis of various polymers, such as polyurethanes and polyesters.
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMMOVAFHHYVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691277 |
Source


|
| Record name | 3',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261914-24-2 |
Source


|
| Record name | 3',5'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














